

9-Nitroanthracene: A Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Nitroanthracene

Cat. No.: B110200

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the health and safety considerations for **9-Nitroanthracene**, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). While specific toxicological endpoints such as LD50 and LC50 values are not well-established in publicly available literature, this document synthesizes the existing knowledge on its mutagenic properties, metabolic pathways, and general safety precautions. This guide is intended to inform researchers and professionals in drug development and other scientific fields about the potential hazards associated with **9-Nitroanthracene** and to provide guidance on its safe handling, storage, and disposal. All quantitative data has been summarized in structured tables, and detailed methodologies for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the material.

Chemical and Physical Properties

9-Nitroanthracene is a yellow, crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	602-60-8	[1] [2]
Molecular Formula	C ₁₄ H ₉ NO ₂	[1]
Molecular Weight	223.23 g/mol	[1]
Appearance	Yellow-orange solid	[1]
Melting Point	146 °C (294.8 °F)	[1]
Boiling Point	275 °C (527 °F)	[1]
Water Solubility	Insoluble	[3]
Vapor Pressure	1.35 x 10 ⁻⁶ mm Hg	[4]

Toxicological Profile

The toxicological data for **9-Nitroanthracene** is limited, with many standard toxicity values unavailable. However, significant concerns regarding its mutagenicity have been raised.

Acute Toxicity

Data on acute toxicity, including LD50 (oral, dermal) and LC50 (inhalation), are not readily available in the reviewed literature.[\[5\]](#) The primary acute health hazard identified is skin irritation upon contact.[\[6\]](#)

Genotoxicity and Mutagenicity

9-Nitroanthracene has been identified as a mutagen. Its mutagenic potential was notably discovered when it was found as a contaminant in commercial anthraquinone samples used in National Toxicology Program (NTP) bioassays.[\[5\]](#)[\[7\]](#)

- Ames Test: The NTP anthraquinone sample containing **9-Nitroanthracene** was found to be mutagenic in *Salmonella typhimurium* strains TA98, TA100, and TA1537, primarily without metabolic activation.[\[7\]](#) The mutagenic activity was attributed to the **9-Nitroanthracene** contaminant.[\[7\]](#) Measurable mutagenicity was observed at concentrations as low as 0.15 µ

g/plate in strain TA98.[\[5\]](#)[\[7\]](#) On a per-microgram basis, **9-Nitroanthracene** was found to be more potent than benzo[a]pyrene.[\[5\]](#)

Carcinogenicity

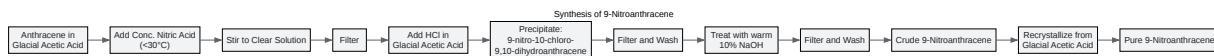
The International Agency for Research on Cancer (IARC) has classified **9-Nitroanthracene** as "not classifiable as to its carcinogenicity to humans" (Group 3).[\[4\]](#) This classification reflects the lack of sufficient evidence from human or animal studies.[\[8\]](#) No long-term carcinogenicity studies on pure **9-Nitroanthracene** were available to the IARC Working Group.[\[8\]](#)

Metabolism

Studies using rat liver microsomes have shed light on the metabolic fate of **9-Nitroanthracene**. Aerobic metabolism yields several products, including trans-1,2- and 3,4-dihydrodiols, a 1,2,3,4-tetrahydrotetrol of **9-nitroanthracene**, and anthraquinone.[\[9\]](#) The formation of a trans-dihydrodiol anti-epoxide intermediate is suggested by the further metabolism of the trans-3,4-dihydrodiol.[\[9\]](#) Interestingly, under anaerobic conditions, nitroreduction did not occur, which may explain its weak mutagenic activity in some test systems.[\[9\]](#)

Experimental Protocols

Synthesis of **9-Nitroanthracene**


A common method for the synthesis of **9-Nitroanthracene** involves the nitration of anthracene.

Materials:

- Finely powdered anthracene
- Glacial acetic acid
- Concentrated nitric acid (70%)
- 10% Sodium hydroxide solution
- Concentrated hydrochloric acid

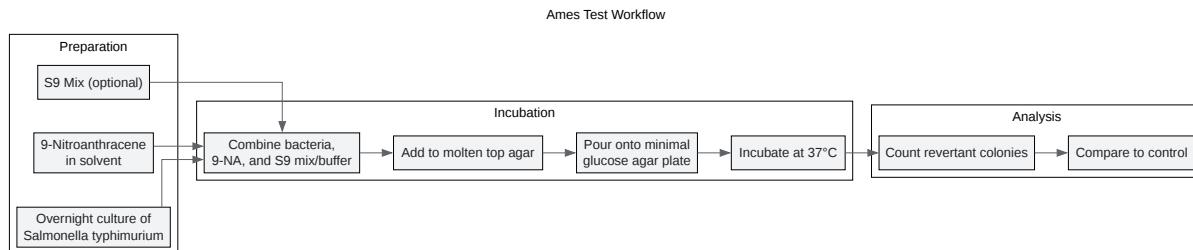
Procedure:

- Suspend finely powdered anthracene in glacial acetic acid in a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and stirrer.[10][11]
- Immerse the flask in a water bath to maintain a temperature of 20–25°C.[10][11]
- Slowly add concentrated nitric acid from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30°C.[10][11]
- After the addition is complete, continue stirring until a clear solution is obtained, and then for an additional 30 minutes.[11]
- Filter the solution to remove any unreacted anthracene.[10][11]
- Slowly add a mixture of concentrated hydrochloric acid and glacial acetic acid to the filtrate with vigorous stirring to precipitate 9-nitro-10-chloro-9,10-dihydroanthracene.[10][11]
- Separate the precipitate by suction filtration and wash with glacial acetic acid and then with water until neutral.[10][11]
- Triturate the product with a warm 10% sodium hydroxide solution.[10][11]
- Separate the crude orange **9-Nitroanthracene** by suction filtration and wash with multiple portions of 10% sodium hydroxide solution, followed by a thorough washing with warm water until the washings are neutral.[10][11]
- Air-dry the crude product and recrystallize from glacial acetic acid to obtain bright orange-yellow needles.[10][11]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **9-Nitroanthracene**.

Ames Test for Mutagenicity


The following is a generalized protocol for the Ames test, which has been used to assess the mutagenicity of **9-Nitroanthracene**.

Materials:

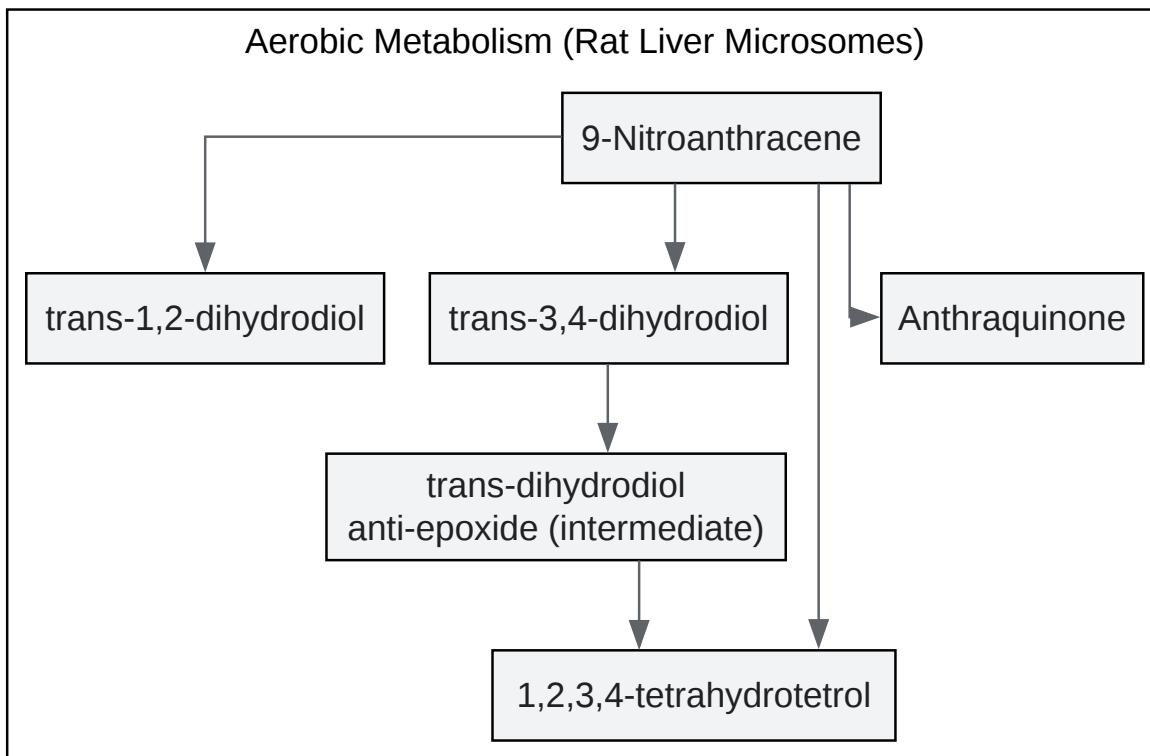
- *Salmonella typhimurium* tester strains (e.g., TA98, TA100)
- Test substance (**9-Nitroanthracene**) dissolved in a suitable solvent (e.g., DMSO)
- S9 mix (for metabolic activation, optional)
- Molten top agar containing a trace amount of histidine and biotin
- Minimal glucose agar plates

Procedure:

- Prepare overnight cultures of the *Salmonella typhimurium* tester strains.
- In a test tube, combine the test substance at various concentrations, the bacterial culture, and either a buffer or the S9 mix.
- Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
- Incubate the plates at 37°C for 48-72 hours.
- Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the Ames mutagenicity test.

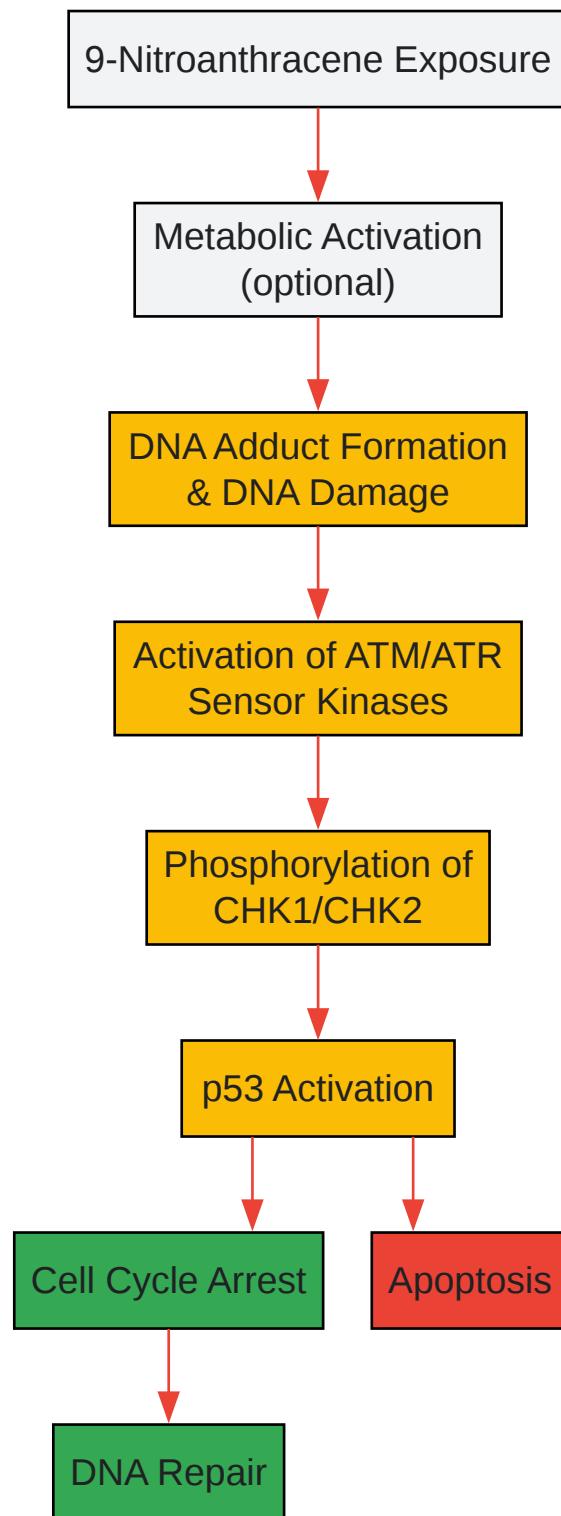

Signaling Pathways

While direct studies on the specific signaling pathways affected by **9-Nitroanthracene** are scarce, its known genotoxic effects suggest the involvement of DNA damage response pathways.

Metabolic Pathway

The metabolism of **9-Nitroanthracene** in rat liver microsomes proceeds through oxidative pathways.

Metabolic Pathway of 9-Nitroanthracene


[Click to download full resolution via product page](#)

Caption: Aerobic metabolism of **9-Nitroanthracene**.

Hypothesized DNA Damage Response Pathway

As a genotoxic agent, **9-Nitroanthracene** likely activates cellular DNA damage response (DDR) pathways. Upon exposure, **9-Nitroanthracene** or its metabolites may form DNA adducts, leading to stalled replication forks and DNA strand breaks. This damage can be recognized by sensor proteins such as ATM and ATR, which in turn activate downstream effector kinases like CHK1 and CHK2. This cascade can lead to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 can then induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death).

Hypothesized DNA Damage Response to 9-Nitroanthracene

[Click to download full resolution via product page](#)

Caption: Hypothesized DNA damage response pathway.

Health and Safety Recommendations

Given the known mutagenic properties and the lack of comprehensive toxicity data, a cautious approach is warranted when handling **9-Nitroanthracene**.

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle **9-Nitroanthracene** in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear safety glasses with side shields or goggles.[12]
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[12] Avoid contact with skin.[6]
 - Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage

- Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
- Keep containers tightly closed.[2]
- Protect from light.[3]

Spills and Decontamination

- Minor Spills:
 - Restrict access to the area.
 - Wearing appropriate PPE, dampen the spilled solid with a suitable solvent like acetone to prevent dust generation.[10]

- Carefully sweep or scoop the material into a sealed container for disposal.[2]
- Clean the spill area with soap and water.[10]
- Decontamination: Decontaminate surfaces and equipment that have come into contact with **9-Nitroanthracene**. A thorough wash with soap and water is recommended.[10] For equipment, a sequence of washing with a detergent solution, followed by rinses with water and an appropriate solvent, may be necessary.

First Aid

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
- Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
- Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
- Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]

Conclusion

9-Nitroanthracene is a compound with demonstrated mutagenic properties that requires careful handling in a laboratory setting. While comprehensive toxicological data is lacking, the available information underscores the need for stringent adherence to safety protocols to minimize exposure. Researchers and drug development professionals should be aware of its potential as a genotoxic agent and take all necessary precautions to ensure a safe working environment. Further research is needed to fully characterize its toxicological profile and to elucidate the specific cellular signaling pathways it perturbs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effects of ambient PM2.5 and 9-nitroanthracene on DNA damage and repair, oxidative stress and metabolic enzymes in the lungs of rats - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of 9-Nitroanthracene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of 3-hydroxychrysene by rat liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. 9-NITROANTHRACENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 9-Nitroanthracene | C14H9NO2 | CID 11767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- To cite this document: BenchChem. [9-Nitroanthracene: A Technical Guide to Health and Safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110200#health-and-safety-considerations-for-9-nitroanthracene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com